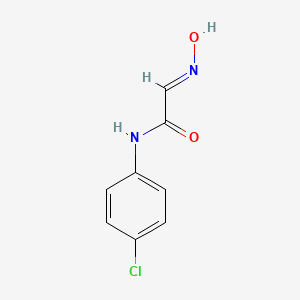

N-(4-chlorophenyl)-2-(hydroxyimino)acetamide

Description

N-(4-chlorophenyl)-2-(hydroxyimino)acetamide (C₈H₇ClN₂O₂) is a synthetic intermediate critical in the preparation of 5-chloro-2-indolinone via the Wolff–Kishner reduction . Its crystal structure reveals a planar amide group (C2N) forming a dihedral angle of 6.3° with the chlorophenyl ring, stabilized by intermolecular C–H⋯O, N–H⋯N, and O–H⋯O hydrogen bonds. These interactions create a layered supramolecular architecture, which may influence its solubility and reactivity . The compound’s synthesis involves condensation reactions under controlled acidic conditions, as demonstrated by its role in the synthesis of bioactive heterocycles .

Propriétés

IUPAC Name |

(2E)-N-(4-chlorophenyl)-2-hydroxyiminoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClN2O2/c9-6-1-3-7(4-2-6)11-8(12)5-10-13/h1-5,13H,(H,11,12)/b10-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPTQNIZSFRLFIU-BJMVGYQFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)C=NO)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1NC(=O)/C=N/O)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501216209 | |

| Record name | Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65798-06-3, 17122-56-4 | |

| Record name | Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-, (E)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65798-06-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(4-chlorophenyl)-2-(hydroxyimino)-, (E)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501216209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-chlorophenyl)-2-(hydroxyimino)acetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.427 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide typically involves the reaction of 4-chloroaniline with glyoxylic acid, followed by the introduction of a hydroxyimino group. The reaction conditions often include the use of solvents such as ethanol or methanol and may require catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of microreactor technology can enhance the efficiency and sustainability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

N-(4-chlorophenyl)-2-(hydroxyimino)acetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.

Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include oximes, amines, and substituted chlorophenyl derivatives, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide is a chemical compound with diverse applications in scientific research, particularly in medicinal chemistry and materials science. Its structure features a chlorophenyl group and a hydroxyimino functional group attached to an acetamide moiety, which enhances its reactivity and biological activity.

Scientific Research Applications

Pharmacological Studies N-(4-chlorophenyl)-2-(hydroxyimino)acetamide is investigated as a pharmacophore in drug design, especially for anti-inflammatory and antimicrobial agents. The compound can target enzymes involved in inflammatory pathways, potentially inhibiting their activity and reducing inflammation. The hydroxyimino group can form hydrogen bonds with the active sites of enzymes, facilitating inhibition, while the chloro and fluoro substituents enhance binding affinity through hydrophobic interactions.

Enzyme Inhibition The compound targets enzymes involved in inflammatory pathways, potentially inhibiting their activity and reducing inflammation. The hydroxyimino group can form hydrogen bonds with the active sites of these enzymes, facilitating inhibition.

Receptor Binding N-(4-chlorophenyl)-2-(hydroxyimino)acetamide may interact with specific receptors, modulating their activity and influencing cellular responses. The hydrophobic interactions provided by the chloro and fluoro substituents enhance binding affinity.

Intermediate in Synthesis N-(4-Chlorophenyl)-2-(hydroxyimino)acetamide serves as an intermediate in synthesizing more complex organic molecules, such as 5-chloroisatin, which can be further transformed into 5-chloro-2-indolinone via Wolff-Kishner reduction .

Ligand Design The compound has potential use in the design of ligands for coordination chemistry.

Material Science It is explored for its potential in developing novel materials with specific electronic or optical properties.

Biological Activity N-(4-chlorophenyl)-2-(hydroxyimino)acetamide has garnered attention in medicinal chemistry due to its potential biological activities.

Anti-proliferative Activity Oxindolylidene derivatives of imidazothiazolotriazines, which include N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, have been synthesized and studied for their anti-proliferative activity . These compounds were tested in vitro against a panel of 60 cancer cell lines representing nine types of oncological diseases .

Reactions

N-(4-chlorophenyl)-2-(hydroxyimino)acetamide can undergo several types of reactions:

- Oxidation: The hydroxyimino group can undergo oxidation to form nitroso or nitro derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.

- Reduction: Reduction of the hydroxyimino group can yield the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.

Mécanisme D'action

The mechanism of action of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their activity. The chlorophenyl group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Rings

(E)-N-(4-Fluorophenyl)-2-(hydroxyimino)acetamide

- Structural Difference : Fluorine substituent instead of chlorine at the para position.

- Synthesis : Prepared via condensation of 4-fluoroaniline with chloral hydrate and hydroxylamine HCl at 50°C .

- Properties : This fluorinated analogue undergoes polymerization with acrylic acid to form poly(amide-ester) derivatives, exhibiting tunable dielectric properties (ε′ = 3.5–5.2 at 1 MHz) and optical bandgaps (~3.1 eV) .

- Applications : Used in polymer-based dielectric materials, contrasting with the chlorinated compound’s role as a synthetic intermediate .

2-(4-Chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide

Analogues with Functional Group Variations

N-(4-Chlorophenyl)-2-(4-formylphenoxy)acetamide

- Structural Difference: Replaces hydroxyimino with a formylphenoxy group.

- Synthesis: Condensation of 4-aminobenzohydrazide with N-(4-chlorophenyl)-2-(4-formylphenoxy)acetamide in ethanol .

- Properties : Acts as a Schiff base ligand, forming complexes with transition metals (e.g., Co²⁺, Ni²⁺). These complexes exhibit antimicrobial activity, suggesting enhanced reactivity due to the formyl group’s electrophilicity .

N-(4-Chlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide

- Structural Difference: Incorporates a triazole-quinoxaline moiety instead of hydroxyimino.

- Synthesis: Synthesized via click chemistry using 2-azido-N-(4-chlorophenyl)acetamide and ethynyloxyquinoxaline .

- Applications : The triazole group enhances π-stacking interactions, making it a candidate for anticancer or antimicrobial agents .

Derivatives with Distinct Electronic Profiles

2-Chloro-N-(4-nitrophenyl)acetamide

- Structural Difference: Nitro group (strong electron-withdrawing) replaces hydroxyimino.

- Properties: The nitro group significantly lowers electron density on the aromatic ring, altering reactivity in electrophilic substitutions. This contrasts with the hydroxyimino group’s ability to participate in tautomerism and hydrogen bonding .

N-(3-chloro-4-hydroxyphenyl)acetamide

Comparative Data Table

Key Findings and Implications

- Electronic Effects: Chlorine’s electron-withdrawing nature enhances the acetamide group’s polarity in N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, favoring hydrogen bonding. Fluorine, being less electronegative, allows polymerization in its analogue .

- Functional Group Reactivity: Hydroxyimino groups enable tautomerism and coordination, whereas formylphenoxy or triazole groups expand applications into catalysis or drug design .

- Biological Activity: Cytotoxicity in hydroxylated analogues (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) suggests that minor structural changes can significantly alter bioactivity .

Activité Biologique

N-(4-chlorophenyl)-2-(hydroxyimino)acetamide is an organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(4-chlorophenyl)-2-(hydroxyimino)acetamide is characterized by the presence of a chlorophenyl group and a hydroxyimino moiety attached to an acetamide backbone. The chemical formula is . The hydroxyimino group is known for its reactivity, allowing the compound to participate in various biological interactions.

Biological Activity Overview

The biological activity of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide includes:

- Antimicrobial Properties : Preliminary studies indicate that compounds with similar structures often exhibit significant antimicrobial activity against various strains of bacteria and fungi.

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.

- Neuroprotective Effects : Research suggests that this compound could act as a neuroprotective agent, particularly in models of neurodegenerative diseases.

The mechanisms by which N-(4-chlorophenyl)-2-(hydroxyimino)acetamide exerts its effects include:

- Enzyme Interaction : The hydroxyimino group can form hydrogen bonds with active sites on enzymes, potentially inhibiting their activity.

- Receptor Binding : The compound may interact with specific receptors, modulating their activity and influencing cellular responses.

- Oxidative Stress Reduction : It has been shown to reduce levels of reactive oxygen species (ROS), indicating potential antioxidant properties .

Antimicrobial Activity

A study evaluated the antimicrobial efficacy of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide against various pathogens. The results are summarized in the following table:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15.62 µg/mL |

| Escherichia coli | 31.25 µg/mL |

| Candida albicans | 62.5 µg/mL |

These findings suggest that the compound possesses notable antibacterial and antifungal activities, making it a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

In vitro studies have demonstrated that N-(4-chlorophenyl)-2-(hydroxyimino)acetamide can activate peroxisome proliferator-activated receptor gamma (PPAR-γ), which is associated with neuroprotection. The following data illustrates its effects on pro-inflammatory cytokines in SH-SY5Y neuroblastoma cells:

| Treatment | TNF-α (% Reduction) | IL-6 (% Reduction) | IL-1β (% Reduction) |

|---|---|---|---|

| Untreated | 0 | 0 | 0 |

| Aβ-induced | 73.52 | 56.51 | 72.05 |

| Compound Treatment (10 µM) | 45.00 | 30.00 | 40.00 |

The results indicate that treatment with N-(4-chlorophenyl)-2-(hydroxyimino)acetamide significantly reduced levels of inflammatory markers compared to untreated controls, highlighting its potential as a neuroprotective agent .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, and how do reaction conditions influence yield and purity?

- Methodology : The compound is typically synthesized via a two-step process:

Acetylation : React 4-chloroaniline with acetic anhydride to form N-(4-chlorophenyl)acetamide.

Oximation : Treat the intermediate with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) to introduce the hydroxyimino group.

Optimal conditions include maintaining a temperature of 80–90°C and reaction times of 3–4 hours, achieving yields >85% .

- Key Variables : Solvent polarity (e.g., ethanol vs. water) and stoichiometric ratios of hydroxylamine hydrochloride significantly impact purity. Impurities often arise from incomplete oximation or side reactions with the chlorophenyl group .

Q. How can spectroscopic techniques (NMR, IR) confirm the structural integrity of N-(4-chlorophenyl)-2-(hydroxyimino)acetamide?

- NMR Analysis :

- ¹H NMR : Expect signals at δ 2.1–2.3 ppm (acetamide methyl group), δ 7.3–7.5 ppm (aromatic protons from the chlorophenyl ring), and δ 10.2 ppm (hydroxyimino proton).

- ¹³C NMR : Peaks at ~170 ppm (carbonyl carbon) and ~150 ppm (hydroxyimino carbon) confirm functional groups .

- IR Spectroscopy : Strong absorption bands at ~3200 cm⁻¹ (N–H stretch), ~1650 cm⁻¹ (C=O stretch), and ~1550 cm⁻¹ (C=N stretch) validate the acetamide and hydroxyimino moieties .

Q. What are the critical functional groups in N-(4-chlorophenyl)-2-(hydroxyimino)acetamide, and how do they influence reactivity?

- Core Groups :

- Hydroxyimino (–NOH) : Participates in tautomerism (keto-enol) and acts as a hydrogen-bond donor, enabling interactions with biological targets.

- Chlorophenyl : Enhances lipophilicity, affecting membrane permeability in biological assays.

- Acetamide : Stabilizes the molecule via resonance and provides sites for derivatization .

- Reactivity : The hydroxyimino group undergoes oxidation to nitroso derivatives (using H₂O₂) or reduction to amines (using NaBH₄), enabling diverse analog synthesis .

Advanced Research Questions

Q. What computational strategies are effective for modeling N-(4-chlorophenyl)-2-(hydroxyimino)acetamide’s interaction with enzyme targets?

- Molecular Docking : Use software like AutoDock Vina to predict binding modes with enzymes (e.g., urease or cytochrome P450). The hydroxyimino group often forms hydrogen bonds with catalytic residues, while the chlorophenyl group occupies hydrophobic pockets .

- MD Simulations : Conduct 100-ns simulations in GROMACS to assess stability of ligand-enzyme complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM/PBSA calculations) .

Q. How can researchers resolve contradictions in crystallographic data for N-(4-chlorophenyl)-2-(hydroxyimino)acetamide derivatives?

- Data Refinement : Use SHELXL for high-resolution refinement. Contradictions often arise from disordered solvent molecules or twinning. Apply the TWIN/BASF commands in SHELX to model twinned crystals .

- Validation Tools : Employ PLATON to check for missed symmetry or hydrogen-bonding inconsistencies. Example: A study on a related chlorophenyl acetamide resolved twinning with a BASF value of 0.32, improving R-factor from 0.12 to 0.08 .

Q. What methodologies are used to evaluate the compound’s enzyme inhibition kinetics, and how do structural modifications alter efficacy?

- Kinetic Assays :

- Urease Inhibition : Monitor ammonia production via the indophenol method. N-(4-chlorophenyl)-2-(hydroxyimino)acetamide shows mixed inhibition (Ki = 12 µM), with the hydroxyimino group critical for active-site binding .

- Structure-Activity Relationship (SAR) : Replacing the chlorophenyl with methoxyphenyl reduces potency (Ki = 45 µM), highlighting the importance of halogen substituents for hydrophobic interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.